Cas no 602310-67-8 (Methyl 5-amino-3-methylthiophene-2-carboxylate)

Methyl 5-amino-3-methylthiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-amino-3-methylthiophene-2-carboxylate
- AC1OFJRM
- AC1Q41XH
- CTK6B5890
- SBB078241
- SureCN381164
- 2-Thiophenecarboxylic acid, 5-amino-3-methyl-, methyl ester
- 602310-67-8
- EN300-40746
- AKOS000280723
- MFCD07366353
- AS-70855
- DTXSID80427852
- W15346
- DB-352090
- methyl5-amino-3-methylthiophene-2-carboxylate
- SCHEMBL381164
- CS-0047261
-
- MDL: MFCD07366353
- Inchi: InChI=1S/C7H9NO2S/c1-4-3-5(8)11-6(4)7(9)10-2/h3H,8H2,1-2H3
- InChI Key: GBBDZLMXBJRIER-UHFFFAOYSA-N
- SMILES: CC1=C(C(=O)OC)SC(=C1)N
Computed Properties
- Exact Mass: 171.03547
- Monoisotopic Mass: 171.03539970g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.6Ų
- XLogP3: 1.8
Experimental Properties
- PSA: 52.32
Methyl 5-amino-3-methylthiophene-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-40746-5.0g |
methyl 5-amino-3-methylthiophene-2-carboxylate |
602310-67-8 | 5.0g |
$2282.0 | 2023-02-10 | ||
Alichem | A169004525-1g |
Methyl 5-amino-3-methylthiophene-2-carboxylate |
602310-67-8 | 95% | 1g |
$405.01 | 2023-09-01 | |
Enamine | EN300-40746-10.0g |
methyl 5-amino-3-methylthiophene-2-carboxylate |
602310-67-8 | 10.0g |
$4443.0 | 2023-02-10 | ||
Enamine | EN300-40746-2.5g |
methyl 5-amino-3-methylthiophene-2-carboxylate |
602310-67-8 | 2.5g |
$1160.0 | 2023-02-10 | ||
1PlusChem | 1P00IB4T-500mg |
2-Thiophenecarboxylic acid, 5-amino-3-methyl-, methyl ester |
602310-67-8 | 95% | 500mg |
$240.00 | 2025-02-28 | |
Aaron | AR00IBD5-100mg |
2-Thiophenecarboxylic acid, 5-amino-3-methyl-, methyl ester |
602310-67-8 | 95% | 100mg |
$203.00 | 2023-12-13 | |
1PlusChem | 1P00IB4T-100mg |
2-Thiophenecarboxylic acid, 5-amino-3-methyl-, methyl ester |
602310-67-8 | 95% | 100mg |
$176.00 | 2024-04-22 | |
A2B Chem LLC | AI53437-100mg |
Methyl 5-amino-3-methylthiophene-2-carboxylate |
602310-67-8 | 95% | 100mg |
$174.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117901-1g |
Methyl 5-amino-3-methylthiophene-2-carboxylate |
602310-67-8 | 97% | 1g |
¥4089.00 | 2024-05-07 | |
eNovation Chemicals LLC | D772458-500mg |
2-Thiophenecarboxylic acid, 5-amino-3-methyl-, methyl ester |
602310-67-8 | 95% | 500mg |
$330 | 2025-02-24 |
Methyl 5-amino-3-methylthiophene-2-carboxylate Related Literature
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
Additional information on Methyl 5-amino-3-methylthiophene-2-carboxylate
Methyl 5-amino-3-methylthiophene-2-carboxylate (CAS No. 602310-67-8): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-amino-3-methylthiophene-2-carboxylate, identified by its unique chemical identifier CAS No. 602310-67-8, represents a significant compound in the realm of pharmaceutical chemistry. This compound, characterized by its thiophene core structure, has garnered considerable attention due to its versatile applications in the synthesis of biologically active molecules. The presence of both amino and carboxylate functional groups on the thiophene ring makes it a valuable intermediate for the development of novel therapeutic agents.
The structural framework of Methyl 5-amino-3-methylthiophene-2-carboxylate is particularly noteworthy for its potential in drug design. Thiophene derivatives are well-documented for their role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer therapies. The incorporation of an amino group at the 5-position and a carboxylate group at the 2-position enhances its reactivity, allowing for further functionalization and modification. This flexibility is crucial in medicinal chemistry, where precise structural modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
In recent years, there has been a surge in research focused on developing novel thiophene-based compounds with enhanced therapeutic efficacy. One notable area of investigation involves the use of such derivatives as kinase inhibitors, which are pivotal in treating various forms of cancer. For instance, studies have demonstrated that certain thiophene derivatives can selectively inhibit specific kinases by binding to their active sites, thereby disrupting abnormal cell signaling pathways. The intermediate nature of Methyl 5-amino-3-methylthiophene-2-carboxylate positions it as a cornerstone in synthesizing these targeted inhibitors.
Moreover, the compound's utility extends beyond oncology. Researchers are exploring its potential in neurodegenerative diseases, such as Alzheimer's and Parkinson's, where thiophene-based molecules have shown promise in modulating neurotransmitter activity and protecting neuronal cells. The amino and carboxylate functionalities provide multiple points for chemical modification, enabling the creation of analogs with tailored properties to address specific neurological targets.
The synthesis of Methyl 5-amino-3-methylthiophene-2-carboxylate involves multi-step organic reactions that highlight the compound's synthetic versatility. Traditional methods often employ cyclization reactions to form the thiophene ring, followed by selective functionalization to introduce the amino and carboxylate groups. Advances in synthetic methodologies have also led to greener and more efficient routes, incorporating catalytic processes that minimize waste and energy consumption. These innovations align with the growing emphasis on sustainable chemistry practices within the pharmaceutical industry.
Recent breakthroughs in computational chemistry have further enhanced the understanding of how Methyl 5-amino-3-methylthiophene-2-carboxylate interacts with biological targets. Molecular modeling techniques allow researchers to predict binding affinities and optimize lead structures before experimental validation. This approach has significantly accelerated the drug discovery process, reducing time-to-market for new therapeutics. By leveraging these computational tools, scientists can more effectively design derivatives of this intermediate with improved pharmacological profiles.
The role of Methyl 5-amino-3-methylthiophene-2-carboxylate as a building block for more complex molecules underscores its importance in synthetic organic chemistry. Its structural features make it an ideal candidate for constructing heterocyclic frameworks found in many bioactive compounds. The ability to modify both electron-rich and electron-deficient regions of the thiophene ring allows for a wide spectrum of chemical diversity, enabling the development of drugs with diverse mechanisms of action.
In conclusion, Methyl 5-amino-3-methylthiophene-2-carboxylate (CAS No. 602310-67-8) is a pivotal intermediate with far-reaching implications in pharmaceutical research and development. Its unique structural attributes and reactivity make it indispensable for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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